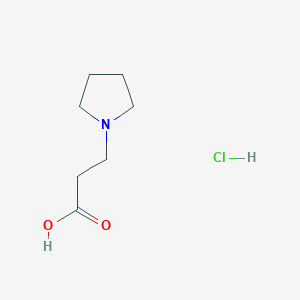

3-(Pyrrolidin-1-yl)propanoic acid hydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-pyrrolidin-1-ylpropanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2.ClH/c9-7(10)3-6-8-4-1-2-5-8;/h1-6H2,(H,9,10);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFYVCFSDZYRPRW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CCC(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30997575 | |

| Record name | 3-(Pyrrolidin-1-yl)propanoic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30997575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76234-38-3, 14788-14-8 | |

| Record name | 3-(Pyrrolidin-1-yl)propanoic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30997575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(pyrrolidin-1-yl)propanoic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-(Pyrrolidin-1-yl)propanoic Acid Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of a primary synthesis pathway for 3-(pyrrolidin-1-yl)propanoic acid hydrochloride, a valuable building block in pharmaceutical and chemical research. The described methodology is based on established chemical principles and analogous reactions reported in the scientific literature. This document offers comprehensive experimental protocols, quantitative data, and a visual representation of the synthesis workflow to aid researchers in the successful preparation of this compound.

Overview of the Synthesis Pathway

The most direct and efficient synthesis of 3-(pyrrolidin-1-yl)propanoic acid is achieved through a two-step process commencing with the Michael addition of pyrrolidine to an acrylate ester, followed by the hydrolysis of the resulting ester. The final step involves the formation of the hydrochloride salt. This pathway is favored due to the high availability of the starting materials and the generally high yields of the reactions.

An alternative, though less detailed in this guide, is the nucleophilic substitution of a 3-halopropanoic acid with pyrrolidine.

Experimental Protocols

The following protocols provide a step-by-step guide for the synthesis of this compound.

Step 1: Synthesis of Ethyl 3-(pyrrolidin-1-yl)propanoate

This step involves the aza-Michael addition of pyrrolidine to ethyl acrylate.

Materials:

-

Pyrrolidine

-

Ethyl acrylate

-

Ethanol (anhydrous)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve pyrrolidine (1.0 eq) in anhydrous ethanol.

-

To this stirred solution, add ethyl acrylate (1.1 eq) dropwise at room temperature.

-

After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the solvent under reduced pressure to yield the crude ethyl 3-(pyrrolidin-1-yl)propanoate, which can be used in the next step without further purification.

Step 2: Synthesis of 3-(Pyrrolidin-1-yl)propanoic Acid

This step describes the hydrolysis of the ester to the corresponding carboxylic acid.[1]

Materials:

-

Ethyl 3-(pyrrolidin-1-yl)propanoate (crude from Step 1)

-

Sodium hydroxide (NaOH)

-

Water

-

Hydrochloric acid (HCl, for acidification)

-

Beaker

-

Magnetic stirrer and stir bar

Procedure:

-

Dissolve the crude ethyl 3-(pyrrolidin-1-yl)propanoate in a solution of sodium hydroxide (1.2 eq) in water.

-

Stir the mixture at room temperature for 10-12 hours.[1]

-

Monitor the hydrolysis by TLC until the ester is no longer detectable.[1]

-

Cool the reaction mixture in an ice bath and carefully acidify with concentrated hydrochloric acid to a pH of approximately 6-7.

-

The product, 3-(pyrrolidin-1-yl)propanoic acid, may precipitate out of the solution. If not, the aqueous solution can be carried forward to the next step.

Step 3: Synthesis of this compound

This final step involves the formation of the hydrochloride salt to improve the compound's stability and handling properties.

Materials:

-

3-(Pyrrolidin-1-yl)propanoic acid (from Step 2)

-

Concentrated Hydrochloric Acid (HCl) or HCl in a suitable solvent (e.g., isopropanol, ether)

-

Isopropanol or Diethyl Ether (for precipitation)

-

Beaker

-

Magnetic stirrer and stir bar

-

Filtration apparatus

Procedure:

-

To the aqueous solution or the isolated 3-(pyrrolidin-1-yl)propanoic acid, add an excess of concentrated hydrochloric acid or a solution of HCl in isopropanol.

-

Stir the mixture at room temperature for 1-2 hours.

-

If the product does not precipitate, reduce the volume of the solvent under reduced pressure.

-

Add a non-polar solvent like diethyl ether to induce precipitation of the hydrochloride salt.

-

Collect the solid product by filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.

Quantitative Data

The following tables summarize the key quantitative data for the starting materials and the final product.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) |

| Pyrrolidine | C₄H₉N | 71.12 | 87 | 0.866 |

| Ethyl Acrylate | C₅H₈O₂ | 100.12 | 99 | 0.923 |

| 3-(Pyrrolidin-1-yl)propanoic Acid | C₇H₁₃NO₂ | 143.19 | Not available | Not available |

| This compound | C₇H₁₄ClNO₂ | 179.64 | Not available | Not available |

| Product | Expected Yield | Melting Point (°C) |

| 3-(Pyrrolidin-1-yl)propanoic Acid | >90% (based on analogous reactions)[1] | 162-172[2] |

| This compound | High | ~210 (by analogy to the piperidine derivative)[3] |

Spectroscopic Data (Expected)

¹H NMR (D₂O):

-

δ ~3.4-3.6 ppm (t, 2H, -CH₂-N)

-

δ ~3.0-3.2 ppm (t, 2H, -CH₂-COOH)

-

δ ~2.8-3.0 ppm (m, 4H, pyrrolidine CH₂)

-

δ ~1.9-2.1 ppm (m, 4H, pyrrolidine CH₂)

¹³C NMR (D₂O):

-

δ ~175 ppm (C=O)

-

δ ~54 ppm (pyrrolidine CH₂-N)

-

δ ~48 ppm (-CH₂-N)

-

δ ~31 ppm (-CH₂-COOH)

-

δ ~23 ppm (pyrrolidine CH₂)

IR (KBr, cm⁻¹):

-

~2900-3100 (C-H stretch)

-

~2400-2700 (N-H stretch of the hydrochloride)

-

~1710 (C=O stretch)

-

~1400-1450 (C-H bend)

-

~1100-1200 (C-N stretch)

Synthesis Pathway Diagram

References

Structural Elucidation of CAS 14788-14-8: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

The compound identified by CAS number 14788-14-8 is 3-(pyrrolidin-1-yl)propanoic acid hydrochloride . This molecule is a saturated heterocyclic compound containing a pyrrolidine ring and a propanoic acid functional group. Its hydrochloride salt form suggests enhanced stability and solubility in aqueous media, which is often advantageous for pharmaceutical and research applications. This technical guide provides a comprehensive overview of the structural elucidation of this compound, including its chemical identity, predicted spectral data, a plausible synthetic route, and a discussion of its potential biological significance based on its structural motifs.

Chemical Identity and Properties

A summary of the key chemical identifiers and properties for this compound is presented in Table 1.

| Property | Value |

| CAS Number | 14788-14-8 |

| IUPAC Name | 3-(pyrrolidin-1-yl)propanoic acid;hydrochloride |

| Molecular Formula | C₇H₁₄ClNO₂ |

| Molecular Weight | 179.64 g/mol |

| Canonical SMILES | C1CCNC1CCC(=O)O.Cl |

| Physical Description | Solid (predicted) |

| Solubility | Soluble in water (predicted) |

Structural Elucidation via Spectroscopic Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy

3.1.1. Predicted ¹H NMR Spectral Data

The proton NMR spectrum is expected to show distinct signals corresponding to the protons of the pyrrolidine ring and the propanoic acid chain. The hydrochloride form will result in the protonation of the pyrrolidine nitrogen, leading to downfield shifts of the adjacent protons.

Table 2: Predicted ¹H NMR Chemical Shifts

| Protons | Multiplicity | Predicted Chemical Shift (δ, ppm) |

| Pyrrolidine H2', H5' | Multiplet | 3.0 - 3.4 |

| Pyrrolidine H3', H4' | Multiplet | 1.9 - 2.2 |

| Propanoic H3 | Triplet | 2.8 - 3.2 |

| Propanoic H2 | Triplet | 2.5 - 2.8 |

| Carboxylic Acid OH | Singlet (broad) | 10 - 12 |

3.1.2. Predicted ¹³C NMR Spectral Data

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

Table 3: Predicted ¹³C NMR Chemical Shifts

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C1' (C=O) | 170 - 175 |

| C2', C5' (Pyrrolidine) | 50 - 55 |

| C3', C4' (Pyrrolidine) | 22 - 26 |

| C3 (Propanoic) | 48 - 52 |

| C2 (Propanoic) | 30 - 35 |

Mass Spectrometry (MS)

In mass spectrometry, the molecule is expected to fragment in a predictable manner. The molecular ion peak [M]+ for the free base (C₇H₁₃NO₂) would be observed at m/z 143.10. Common fragmentation patterns would involve the loss of the carboxylic acid group and fragmentation of the pyrrolidine ring.

Table 4: Predicted Mass Spectrometry Fragmentation

| m/z | Fragment |

| 144.10 | [M+H]⁺ (protonated free base) |

| 98.09 | [M - COOH]⁺ |

| 70.08 | [C₄H₈N]⁺ (pyrrolidine fragment) |

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

Table 5: Predicted IR Absorption Bands

| Functional Group | Wavenumber (cm⁻¹) | Description |

| O-H (Carboxylic Acid) | 2500-3300 | Broad |

| C=O (Carboxylic Acid) | 1700-1725 | Strong |

| N-H⁺ (Ammonium salt) | 2200-2800 | Broad |

| C-N | 1000-1250 | Medium |

| C-H (aliphatic) | 2850-2960 | Strong |

Proposed Synthesis Pathway

A plausible and efficient method for the synthesis of this compound is via a Michael addition of pyrrolidine to an acrylic acid ester, followed by hydrolysis and salt formation.

Caption: Proposed synthesis workflow for this compound.

Experimental Protocol: Michael Addition

-

To a solution of pyrrolidine (1.0 eq) in a suitable solvent such as ethanol, add ethyl acrylate (1.0 eq) dropwise at room temperature.

-

Stir the reaction mixture at room temperature for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, remove the solvent under reduced pressure to obtain the crude ethyl 3-(pyrrolidin-1-yl)propanoate.

Experimental Protocol: Hydrolysis and Salt Formation

-

Dissolve the crude ester in an aqueous solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).

-

Heat the mixture to reflux for 2-4 hours to facilitate hydrolysis.

-

If basic hydrolysis was performed, cool the reaction mixture and acidify with concentrated HCl to a pH of 1-2.

-

If acidic hydrolysis was used, simply cool the reaction mixture.

-

The product will precipitate out of the solution.

-

Collect the solid by filtration, wash with a small amount of cold water, and dry under vacuum to yield this compound.

Potential Biological Significance

While no specific biological activities or signaling pathway involvements have been reported for this compound, the pyrrolidine ring is a common scaffold in many biologically active compounds and pharmaceuticals. Pyrrolidine derivatives are known to exhibit a wide range of activities, including antiviral, anticancer, and central nervous system effects. The propanoic acid moiety can influence the pharmacokinetic properties of the molecule, such as its solubility and ability to interact with biological targets.

Caption: Logical relationship of structural components to potential biological properties.

Further research is warranted to explore the pharmacological profile of this compound and to identify any specific biological targets or signaling pathways it may modulate.

Conclusion

This technical guide provides a detailed overview of the structural elucidation of CAS 14788-14-8, this compound. While direct experimental data is limited, a comprehensive understanding of its structure and properties has been established through predictive methods based on sound chemical principles and data from analogous structures. The provided synthesis protocol offers a viable route for its preparation, enabling further investigation into its potential biological activities. This foundational information serves as a valuable resource for researchers and professionals in the fields of chemistry and drug development.

Navigating the Solubility Landscape of 3-(Pyrrolidin-1-yl)propanoic acid hydrochloride in Organic Solvents: A Technical Guide

For Immediate Release

This technical guide provides an in-depth overview of the solubility characteristics of 3-(Pyrrolidin-1-yl)propanoic acid hydrochloride in various organic solvents. Designed for researchers, scientists, and professionals in drug development, this document outlines the expected solubility behavior based on the compound's chemical nature, details established experimental protocols for precise solubility determination, and offers a visual workflow to guide laboratory investigations.

Introduction

This compound is a heterocyclic compound of interest in pharmaceutical research. Understanding its solubility in organic solvents is a critical parameter for various stages of drug development, including synthesis, purification, formulation, and analytical method development. As an amine hydrochloride salt, its solubility is governed by its ionic nature and the polarity of the solvent.

Predicted Solubility Profile

The expected solubility trend is summarized in the table below:

| Solvent Class | Representative Solvents | Expected Solubility of this compound | Rationale |

| Polar Protic | Methanol, Ethanol, Propanol, Water | High to Moderate | These solvents can engage in hydrogen bonding and have high dielectric constants, which effectively solvate the ions of the salt.[4][5][6] |

| Polar Aprotic | Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Acetonitrile | Moderate to Low | These solvents have large dipole moments and can solvate cations well, but are less effective at solvating anions (chloride ion) compared to protic solvents.[4][5][6][7] |

| Low Polarity / Non-polar | Dichloromethane, Chloroform, Toluene, Hexane, Diethyl ether | Very Low to Insoluble | The low dielectric constants and inability to form strong interactions with the ionic compound lead to poor solvation and, consequently, low solubility.[3] |

Experimental Protocols for Solubility Determination

To obtain precise and reliable solubility data, standardized experimental methods must be employed. The following protocols are widely accepted for determining the thermodynamic solubility of a compound.

Equilibrium (Shake-Flask) Method

This is a conventional and reliable method for determining thermodynamic solubility.[8]

Methodology:

-

Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial or flask.

-

Equilibration: Agitate the mixture at a constant temperature for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached between the dissolved and undissolved solid.

-

Phase Separation: Allow the undissolved solid to settle. Alternatively, centrifuge the sample to ensure a clear separation of the solid and liquid phases.

-

Sample Collection: Carefully withdraw an aliquot of the clear supernatant.

-

Quantification: Analyze the concentration of the dissolved compound in the aliquot using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC), UV-Vis Spectroscopy, or Gravimetric analysis.[9][10]

-

Calculation: The solubility is expressed as the concentration of the compound in the saturated solution (e.g., in mg/mL or mol/L).

High-Throughput Screening (HTS) Methods

For rapid screening of solubility in multiple solvents, various HTS methods can be employed. These often involve smaller scales and automated liquid handling.

Methodology (Example using 96-well plates):

-

Dispensing: Dispense a known amount of solid this compound into the wells of a 96-well plate.

-

Solvent Addition: Add a precise volume of each test solvent to the respective wells.

-

Mixing and Incubation: Seal the plate and shake at a constant temperature for a set period to facilitate dissolution.

-

Analysis: Determine the concentration of the dissolved compound. This can be done by direct UV-Vis absorbance reading in the plate if the compound has a suitable chromophore, or by taking aliquots for analysis by LC-MS or other sensitive techniques.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the equilibrium shake-flask method for determining the solubility of this compound.

Caption: Workflow for Solubility Determination.

Conclusion

This technical guide provides a foundational understanding of the solubility of this compound in organic solvents. While quantitative data remains to be experimentally determined for a wide array of solvents, the principles outlined here, along with the detailed experimental protocols, offer a robust framework for researchers to conduct their own solubility assessments. Accurate solubility data is paramount for the successful progression of any drug development program, and the methodologies described herein will enable the generation of such critical information.

References

- 1. Sciencemadness Discussion Board - Solubility of organic amine salts - Powered by XMB 1.9.11 [sciencemadness.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]

- 7. Polar aprotic solvent - Wikipedia [en.wikipedia.org]

- 8. pharmatutor.org [pharmatutor.org]

- 9. Method Development & Method Validation for Solubility and Dissolution Curves - CD Formulation [formulationbio.com]

- 10. pharmajournal.net [pharmajournal.net]

An In-depth Technical Guide to the Stability and Storage of 3-(Pyrrolidin-1-yl)propanoic acid HCl

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 3-(Pyrrolidin-1-yl)propanoic acid hydrochloride (CAS No. 14788-14-8). The document is intended to support researchers, scientists, and professionals in drug development by consolidating essential information on handling, long-term storage, and stability testing. While specific quantitative degradation kinetics for this compound are not publicly available, this guide outlines the standard methodologies and regulatory frameworks, such as the International Council for Harmonisation (ICH) guidelines, that govern stability assessment. It includes recommended storage conditions based on supplier safety data sheets, detailed protocols for conducting stability-indicating studies, and a workflow for a comprehensive stability assessment program.

Chemical and Physical Properties

3-(Pyrrolidin-1-yl)propanoic acid HCl is a solid, water-soluble organic compound. Its structural integrity is crucial for its function in research and pharmaceutical applications. Understanding its stability profile ensures the reliability and reproducibility of experimental results.

| Property | Value | Reference |

| Chemical Name | This compound | [1] |

| Synonyms | 3-(1-pyrrolidinyl)propanoic acid hydrochloride | [2] |

| CAS Number | 14788-14-8 | [1] |

| Molecular Formula | C₇H₁₄ClNO₂ | [2] |

| Molecular Weight | 179.64 g/mol | [1][2] |

| Physical Form | Solid | [2] |

Recommended Storage and Handling

Proper storage is critical to maintain the chemical integrity of 3-(Pyrrolidin-1-yl)propanoic acid HCl. Based on available safety data sheets and general best practices for analogous chemical compounds, the following conditions are recommended.

General Storage Conditions

General recommendations point towards storage in a controlled, dry environment. The non-hydrochloride form is advised to be kept sealed at room temperature in a dry place[3]. For hydrochloride salts of similar compounds, a cool, dry, and well-ventilated area is recommended.

| Condition | Recommendation | Justification |

| Temperature | Room Temperature (20-25°C) or Cool (2-8°C) | Prevents thermal degradation. |

| Humidity | Store in a dry place. Keep container tightly closed. | The hydrochloride salt is likely hygroscopic; moisture can induce hydrolysis. |

| Light | Store in a light-resistant container. | Protects against potential photolytic degradation. |

| Atmosphere | Store under an inert atmosphere (e.g., Argon, Nitrogen) for long-term storage. | Minimizes the risk of oxidative degradation. |

Handling Precautions

Standard laboratory precautions should be observed when handling this compound. This includes using personal protective equipment (PPE) such as gloves and safety glasses. Handling should occur in a well-ventilated area to avoid inhalation of any dust particles.

Stability Profile and Degradation Pathways

The stability of a chemical entity is its capacity to remain within established specifications to maintain its identity, strength, quality, and purity. Stability testing provides evidence on how the quality of a substance varies over time under the influence of environmental factors such as temperature, humidity, and light[4].

Intrinsic Stability

Safety data sheets for similar compounds indicate that they are stable under recommended storage conditions. However, the presence of functional groups such as the carboxylic acid and the tertiary amine suggests potential susceptibility to specific degradation pathways.

Forced Degradation Studies

Forced degradation, or stress testing, is essential for understanding the intrinsic stability of a molecule. It helps to identify likely degradation products and establish the degradation pathways[5]. This information is crucial for developing stability-indicating analytical methods.

The workflow for conducting these studies is visualized below.

Long-Term and Accelerated Stability Studies

Formal stability studies are conducted according to ICH guideline Q1A(R2)[4][6]. These studies are performed on at least three primary batches to establish a re-test period or shelf life.

| Study Type | Storage Condition | Minimum Duration | Purpose |

| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH | 12 months | To establish the re-test period under intended storage conditions. |

| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months | For when significant change occurs during accelerated testing. |

| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months | To accelerate chemical degradation and physical changes. |

Experimental Protocols for Stability Assessment

The following section details a representative protocol for assessing the stability of 3-(Pyrrolidin-1-yl)propanoic acid HCl using a stability-indicating method. This protocol is based on common practices for small molecule analysis and should be fully validated according to ICH Q2(R1) guidelines.

Development of a Stability-Indicating RP-HPLC Method

A reverse-phase high-performance liquid chromatography (RP-HPLC) method is the standard approach for separating a parent compound from its degradation products[7].

Objective: To develop a method capable of quantifying the decrease in the concentration of 3-(Pyrrolidin-1-yl)propanoic acid HCl and resolving it from any potential degradation products.

Methodology:

-

Column Selection: A C18 column (e.g., 150 x 4.6 mm, 5 µm particle size) is a common starting point.

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 20 mM phosphate buffer, pH 3.0) and an organic solvent (e.g., acetonitrile or methanol) is typically employed.

-

Detection: A UV detector set at a wavelength where the analyte has maximum absorbance (e.g., determined by UV scan, likely in the 200-220 nm range for this structure).

-

Flow Rate: Typically 1.0 mL/min.

-

Column Temperature: Maintained at a constant temperature, e.g., 30°C, to ensure reproducibility.

Forced Degradation Sample Preparation

The goal is to induce approximately 5-20% degradation of the active substance[5].

-

Sample Preparation: Prepare a stock solution of 3-(Pyrrolidin-1-yl)propanoic acid HCl at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., water or methanol)[5].

-

Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Heat at 60°C for a specified period (e.g., 2, 6, 24 hours). Cool and neutralize with 0.1 M NaOH before analysis.

-

Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Keep at room temperature or heat gently (e.g., 40°C). Neutralize with 0.1 M HCl before analysis.

-

Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide (H₂O₂). Keep at room temperature for a specified period, protected from light.

-

Thermal Degradation: Store the solid compound in a temperature-controlled oven at an elevated temperature (e.g., 80°C). Dissolve samples at various time points for analysis.

-

Photostability: Expose the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as specified in ICH Q1B. A control sample should be kept in the dark.

Analysis and Data Interpretation

-

Inject the stressed samples, along with an unstressed control, into the HPLC system.

-

Monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent compound.

-

Calculate the percentage degradation.

-

Assess peak purity of the parent peak in stressed samples using a photodiode array (PDA) detector to ensure it is not co-eluting with any degradants. This confirms the stability-indicating nature of the method.

The logical flow of this process is outlined in the diagram below.

Conclusion

While specific stability data for 3-(Pyrrolidin-1-yl)propanoic acid HCl requires empirical investigation, this guide provides a robust framework for its proper storage, handling, and stability assessment based on established industry standards and regulatory guidelines. The recommended storage condition is in a tightly sealed, light-resistant container in a cool, dry, and well-ventilated place. For rigorous applications, a comprehensive stability study, including forced degradation and long-term testing with a validated stability-indicating analytical method, is essential to ensure the quality and reliability of the compound over its lifecycle.

References

- 1. scbt.com [scbt.com]

- 2. Ich guideline for stability testing | PPTX [slideshare.net]

- 3. 3-(Pyrrolidin-1-yl)propanoic acid | 76234-38-3 [sigmaaldrich.com]

- 4. database.ich.org [database.ich.org]

- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 7. ijpsjournal.com [ijpsjournal.com]

The Diverse Biological Activities of Pyrrolidine Derivatives: A Technical Guide for Drug Discovery Professionals

Introduction: The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a privileged scaffold in medicinal chemistry. Its unique structural and physicochemical properties have made it a cornerstone in the development of a wide array of therapeutic agents. This technical guide provides an in-depth overview of the significant biological activities exhibited by pyrrolidine derivatives, with a focus on their potential as anticancer, antimicrobial, antiviral, and neuroprotective agents. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive resource complete with quantitative data, detailed experimental protocols, and visual representations of key biological pathways and experimental workflows.

Anticancer Activity

Pyrrolidine derivatives have emerged as a promising class of compounds in oncology research, demonstrating potent cytotoxic effects against a variety of cancer cell lines.[1][2] Their mechanisms of action are diverse and often involve the induction of apoptosis, inhibition of key enzymes involved in cell proliferation, and disruption of crucial signaling pathways.[1]

Quantitative Data: In Vitro Cytotoxicity

The anticancer potential of various pyrrolidine derivatives has been quantified using in vitro cytotoxicity assays, most commonly the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth of 50% of a cancer cell population, are summarized below. Lower IC50 values are indicative of higher potency.

| Compound Class | Derivative Example | Cancer Cell Line | IC50 (µM) | Reference |

| Spirooxindole-pyrrolidine | 1a | HCT116 | 15.2 | [2] |

| Spirooxindole-pyrrolidine | 1b | HCT116 | 8.5 | [2] |

| N-Arylpyrrolidine-2,5-dione | 2a | MCF-7 | 5.8 | [2] |

| N-Arylpyrrolidine-2,5-dione | 2b | MCF-7 | 3.1 | [2] |

| Pyrrolidinone-hydrazone | 3a | PPC-1 | 10.4 | [2] |

| Pyrrolidinone-hydrazone | 3b | IGR39 | 2.5 | [3] |

| 1,3,4-oxadiazolethione derivative | 4b | A549 | 28.0 (% viability) | [2] |

| Thiophen-containing pyrrolidine | 37e | MCF-7 | 17 | [4] |

| Thiophen-containing pyrrolidine | 37e | HeLa | 19 | [4] |

| N-ethyl-N-methyl benzenesulfonamide | 57 | MCF-7 | 62.53 | [4] |

| Benzenesulfonylpyrrolidine derivative | 95a | MCF-7 | 49.11 | [4] |

| Benzenesulfonylpyrrolidine derivative | 95b | MCF-7 | 48.01 | [4] |

| Benzenesulfonylpyrrolidine derivative | 95c | MCF-7 | 49.78 | [4] |

| Benzenesulfonylpyrrolidine derivative | 95d | MCF-7 | 49.27 | [4] |

Signaling Pathways in Anticancer Activity

The anticancer effects of pyrrolidine derivatives are often mediated through the modulation of critical signaling pathways that regulate cell survival, proliferation, and apoptosis. One of the most frequently implicated pathways is the PI3K/Akt/mTOR pathway, which is commonly overactivated in many cancers.[5][6][7]

Experimental Protocols

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[8]

Protocol:

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the pyrrolidine derivatives. Include a vehicle control (e.g., DMSO) and an untreated control.

-

Incubation: Incubate the treated cells for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent, such as DMSO or isopropanol, to dissolve the formazan crystals.[9]

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The intensity of the purple color is directly proportional to the number of viable cells.

Apoptosis, or programmed cell death, is a key mechanism by which anticancer agents eliminate cancer cells. A hallmark of apoptosis is the activation of a cascade of cysteine-aspartic proteases known as caspases.[10][11] Western blotting can be used to detect the cleavage of pro-caspases into their active forms.

Protocol:

-

Cell Lysis: Treat cancer cells with the pyrrolidine derivative for a specified time, then lyse the cells to extract total protein.

-

Protein Quantification: Determine the protein concentration of each lysate using a method such as the BCA assay to ensure equal loading.

-

SDS-PAGE: Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: Block the membrane with a protein-rich solution (e.g., non-fat milk or bovine serum albumin) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the caspase of interest (e.g., caspase-3, -8, or -9), which can detect both the pro-form and the cleaved, active form.

-

Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that binds to the primary antibody.

-

Detection: Add a chemiluminescent substrate that reacts with HRP to produce light, which can be captured on X-ray film or with a digital imager. The presence of cleaved caspase bands indicates apoptosis induction.

Antimicrobial Activity

Pyrrolidine derivatives have demonstrated significant potential as antimicrobial agents, exhibiting activity against a broad spectrum of both Gram-positive and Gram-negative bacteria.[12][13] Their mechanisms of action often involve the inhibition of essential bacterial enzymes, such as DNA gyrase and topoisomerase IV, which are crucial for DNA replication and repair.[14]

Quantitative Data: In Vitro Antimicrobial Susceptibility

The antimicrobial efficacy of pyrrolidine derivatives is typically determined by measuring the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

| Compound Class | Derivative Example | Bacterial Strain | MIC (µg/mL) | Reference |

| Sulfonylamino pyrrolidine | 38 | S. aureus | 3.11 | [14] |

| Sulfonylamino pyrrolidine | 38 | E. coli | 6.58 | [14] |

| Sulfonylamino pyrrolidine | 38 | P. aeruginosa | 5.82 | [14] |

| Pyrrolidine-thiazole | 51a | B. cereus | 21.70 ± 0.36 | [14] |

| Pyrrolidine-thiazole | 51a | S. aureus | 30.53 ± 0.42 | [14] |

| Spirooxindole pyrrolidine-linked indole and imidazole | 44 | C. albicans | 4 | [14] |

| Halogenobenzene derivative | 3 | S. aureus | 32-128 | [15] |

| Halogenobenzene derivative | 5 | C. albicans | 32-64 | [15] |

| Halogenobenzene derivative | 6 | C. albicans | 32-64 | [15] |

| Halogenobenzene derivative | 7 | C. albicans | 32-64 | [15] |

Mechanism of Action: Inhibition of Bacterial DNA Gyrase and Topoisomerase IV

Many pyrrolidine-based antimicrobial agents function similarly to quinolone antibiotics by targeting bacterial type II topoisomerases: DNA gyrase and topoisomerase IV.[1][2] These enzymes are essential for managing DNA supercoiling during replication, transcription, and repair. By inhibiting these enzymes, the compounds lead to the fragmentation of the bacterial chromosome and ultimately cell death.[12]

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standardized technique for determining the MIC of an antimicrobial agent.[16][17][18]

Protocol:

-

Preparation of Antimicrobial Agent: Prepare a stock solution of the pyrrolidine derivative and perform serial twofold dilutions in a 96-well microtiter plate containing a suitable broth medium.

-

Inoculum Preparation: Prepare a standardized suspension of the test bacterium equivalent to a 0.5 McFarland standard.

-

Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension. Include a growth control well (no compound) and a sterility control well (no bacteria).

-

Incubation: Incubate the plate at the appropriate temperature and duration for the specific bacterium (e.g., 37°C for 18-24 hours).

-

MIC Determination: After incubation, the MIC is read as the lowest concentration of the compound at which there is no visible bacterial growth.

Antiviral Activity

Certain pyrrolidine derivatives have demonstrated promising activity against a range of viruses, including influenza virus and hepatitis C virus. Their mechanisms of action can involve the inhibition of viral enzymes, such as neuraminidase, or interference with viral entry and replication processes.

Quantitative Data: In Vitro Antiviral Efficacy

The antiviral activity of pyrrolidine derivatives is often assessed by measuring the concentration of the compound that inhibits viral replication by 50% (EC50) in cell culture.

| Compound Class | Derivative Example | Virus | Assay | EC50 (µM) | Reference |

| Spiro[pyrrolidine-2,2'-adamantanes] | 2 | Influenza A | Plaque Reduction | - | [9] |

| Spiro[pyrrolidine-2,2'-adamantanes] | 3 | Influenza A | Plaque Reduction | - | [9] |

| Spiro[pyrrolidine-2,2'-adamantanes] | 11 | Influenza A | Plaque Reduction | - | [9] |

| Ombitasvir (pyrrolidine-containing) | 13 | Hepatitis C Virus | - | - |

Note: Specific EC50 values for the spiro[pyrrolidine-2,2'-adamantanes] were not provided in the abstract, but the compounds were reported as active.

Experimental Protocol: Plaque Reduction Assay

The plaque reduction assay is a standard method for determining the antiviral activity of a compound by quantifying the reduction in viral plaques formed in a cell monolayer.[19][20]

Protocol:

-

Cell Seeding: Plate a confluent monolayer of susceptible host cells in multi-well plates.

-

Compound and Virus Incubation: Pre-incubate the cells with various dilutions of the pyrrolidine derivative. Then, infect the cells with a known amount of virus.

-

Adsorption: Allow the virus to adsorb to the cells for a specific period.

-

Overlay: Remove the virus inoculum and overlay the cells with a semi-solid medium (e.g., agarose or methylcellulose) containing the respective concentrations of the test compound. This restricts the spread of the virus to adjacent cells.

-

Incubation: Incubate the plates until visible plaques (zones of cell death) are formed.

-

Staining and Counting: Stain the cells with a vital stain (e.g., crystal violet) to visualize and count the plaques.

-

EC50 Calculation: The concentration of the compound that reduces the number of plaques by 50% compared to the virus control is determined as the EC50.

Neuroprotective Activity

Pyrrolidine derivatives have shown potential in protecting neurons from damage in various models of neurodegenerative diseases and ischemic stroke.[5][21] A key mechanism underlying their neuroprotective effects is the blockade of neuronal sodium channels.[22][23]

Mechanism of Action: Sodium Channel Blockade

In conditions such as ischemic stroke, excessive influx of sodium ions into neurons can trigger a cascade of events leading to cell death.[24][25] By blocking voltage-gated sodium channels, certain pyrrolidine derivatives can reduce this sodium overload, thereby mitigating neuronal damage.

Experimental Protocol: Middle Cerebral Artery Occlusion (MCAO) Model

The MCAO model is a widely used in vivo model to simulate focal cerebral ischemia and evaluate the efficacy of neuroprotective agents.[21][26][27]

Protocol:

-

Anesthesia: Anesthetize the experimental animal (typically a rat or mouse).

-

Surgical Procedure: Expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

-

Occlusion: Insert a nylon filament into the ICA and advance it to occlude the origin of the middle cerebral artery (MCA), thereby inducing ischemia.

-

Compound Administration: Administer the pyrrolidine derivative either before or after the induction of ischemia.

-

Reperfusion (optional): In a transient MCAO model, the filament is withdrawn after a specific period to allow for reperfusion.

-

Neurological Assessment: Evaluate the animal for neurological deficits at various time points post-MCAO.

-

Infarct Volume Measurement: After a set period, sacrifice the animal and section the brain. Stain the brain slices (e.g., with TTC) to visualize and quantify the infarct volume. A reduction in infarct volume in the treated group compared to the control group indicates a neuroprotective effect.

The pyrrolidine scaffold is a remarkably versatile platform for the design and development of novel therapeutic agents with a wide spectrum of biological activities. This guide has provided a comprehensive overview of the anticancer, antimicrobial, antiviral, and neuroprotective potential of pyrrolidine derivatives, supported by quantitative data and detailed experimental methodologies. The visualization of key signaling pathways and experimental workflows aims to facilitate a deeper understanding of their mechanisms of action and the experimental approaches used for their evaluation. As research in this area continues to evolve, pyrrolidine derivatives hold significant promise for addressing a range of unmet medical needs.

References

- 1. microbiologyresearch.org [microbiologyresearch.org]

- 2. Mechanism of action of and resistance to quinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and In Vitro Evaluation as Potential Anticancer and Antioxidant Agents of Diphenylamine-Pyrrolidin-2-one-Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]

- 6. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. PI3K/AKT signaling pathway as a critical regulator of Cisplatin response in tumor cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 9. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Evaluation of Caspase Activation to Assess Innate Immune Cell Death - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Determination of Caspase Activation by Western Blot | Springer Nature Experiments [experiments.springernature.com]

- 12. Mechanism of Quinolone Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Quinolone antibiotic - Wikipedia [en.wikipedia.org]

- 14. Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Measuring Influenza Neuraminidase Inhibition Antibody Titers by Enzyme-linked Lectin Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 16. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 17. Broth Microdilution | MI [microbiology.mlsascp.com]

- 18. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]

- 19. benchchem.com [benchchem.com]

- 20. Plaque Reduction Neutralization Test - Creative Diagnostics [antiviral.creative-diagnostics.com]

- 21. Induction of Ischemic Stroke and Ischemia-reperfusion in Mice Using the Middle Artery Occlusion Technique and Visualization of Infarct Area - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Sodium channel blockers and neuroprotection in multiple sclerosis using lamotrigine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Mechanisms of Disease: sodium channels and neuroprotection in multiple sclerosis--current status - ProQuest [proquest.com]

- 24. Mechanisms of Disease: sodium channels and neuroprotection in multiple sclerosis--current status - ProQuest [proquest.com]

- 25. What are Sodium channels blockers and how do they work? [synapse.patsnap.com]

- 26. mdpi.com [mdpi.com]

- 27. Modeling Stroke in Mice - Middle Cerebral Artery Occlusion with the Filament Model - PMC [pmc.ncbi.nlm.nih.gov]

The Pyrrolidine Moiety: A Privileged Scaffold in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, stands as a cornerstone in the landscape of medicinal chemistry. Its prevalence in a multitude of FDA-approved drugs and biologically active natural products underscores its significance as a "privileged scaffold." This technical guide provides a comprehensive overview of the pivotal role of the pyrrolidine moiety in drug discovery, detailing its synthesis, physicochemical properties, and diverse therapeutic applications. This document is intended to serve as a valuable resource for professionals engaged in the design and development of novel therapeutics.

Physicochemical Properties and Synthetic Strategies

The unique three-dimensional structure of the pyrrolidine ring, a consequence of its sp³-hybridized carbon atoms, allows for the precise spatial orientation of substituents, facilitating optimal interactions with biological targets.[1][2] This non-planar conformation, often described as "pseudorotation," provides a level of structural complexity that is advantageous for achieving high binding affinity and selectivity.[2] The nitrogen atom within the ring can act as a hydrogen bond acceptor, and when unsubstituted, the N-H group can serve as a hydrogen bond donor, further contributing to its versatile binding capabilities.[3]

Table 1: Comparison of Physicochemical Parameters [4]

| Property | Pyrrolidine | Pyrrole | Cyclopentane |

| Molecular Weight ( g/mol ) | 71.12 | 67.09 | 70.13 |

| LogP | 0.46 | 0.75 | 2.99 |

| Polar Surface Area (Ų) | 12.49 | 12.49 | 0.00 |

| pKBHX | 2.59 | 0.15 | - |

| CI_logS | -0.63 | -1.13 | -1.74 |

The synthesis of pyrrolidine derivatives can be broadly categorized into two main approaches: the construction of the pyrrolidine ring from acyclic precursors and the functionalization of a pre-existing pyrrolidine scaffold, such as L-proline.[4][5] Common synthetic strategies include:

-

1,3-Dipolar Cycloaddition: This powerful method involves the reaction of an azomethine ylide with an alkene to construct the pyrrolidine ring with high stereocontrol.[6]

-

Reductive Amination: The cyclization of dicarbonyl compounds with amines is a widely used method for synthesizing substituted pyrrolidines.

-

Transition Metal-Catalyzed Cyclizations: Palladium and zinc-catalyzed reactions of alkynyl amino malonates offer efficient routes to highly functionalized pyrrolidines and pyrrolidinones.[4]

-

Functionalization of Proline: The readily available and chiral nature of L-proline makes it an excellent starting material for the synthesis of a wide array of stereochemically defined pyrrolidine derivatives.[5]

Therapeutic Applications of Pyrrolidine-Containing Compounds

The versatility of the pyrrolidine scaffold has led to its incorporation into drugs targeting a broad spectrum of diseases.

Anticancer Activity

Pyrrolidine derivatives have demonstrated significant potential as anticancer agents, acting through various mechanisms, including the inhibition of crucial enzymes and receptors involved in cancer cell proliferation and metastasis.[7]

One key target is the chemokine receptor CXCR4, which plays a vital role in cancer metastasis.[8][9] Pyrrolidine-based antagonists of CXCR4 have been shown to inhibit cancer cell migration and invasion.[8]

Table 2: Anticancer Activity of Selected Pyrrolidine Derivatives

| Compound Class | Target/Mechanism | Cell Line(s) | IC50/EC50 | Reference(s) |

| (S)-Pyrrolidine derivative (Compound 46) | CXCR4 Antagonist | - | IC50 = 79 nM (binding affinity) | [8] |

| Pyrrolidinone-hydrazone derivatives | Cytotoxicity | PPC-1, IGR39 | EC50 = 2.5–20.2 µM | [10][11] |

| Spiro[pyrrolidine-3,3′-oxindoles] | Cytotoxicity | MCF-7, HT29 | IC50 = 0.42 - 0.92 µM | [12] |

| Pyrrolidine-2-thione derivative (Compound 112a) | FTase inhibitor | - | IC50 = 3.82 µM | [4] |

| Thiophen-containing pyrrolidine (Compound 37e) | Cytotoxicity | MCF-7, HeLa | IC50 = 17 and 19 µM | [4] |

Signaling Pathway: CXCR4 in Cancer Metastasis

The binding of the chemokine CXCL12 to its receptor CXCR4 activates several downstream signaling pathways, including the PI3K/AKT and MAPK/ERK pathways, which promote cell survival, proliferation, and migration, ultimately leading to metastasis.[13][14] Pyrrolidine-based CXCR4 antagonists block this interaction, thereby inhibiting these pro-metastatic signaling cascades.[8][9]

References

- 1. drugs.com [drugs.com]

- 2. [PDF] Pharmacology, Physiology, and Mechanisms of Action of Dipeptidyl Peptidase-4 Inhibitors | Semantic Scholar [semanticscholar.org]

- 3. Pharmacology, Physiology, and Mechanisms of Action of Dipeptidyl Peptidase-4 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. cordis.europa.eu [cordis.europa.eu]

- 5. researchgate.net [researchgate.net]

- 6. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Design, synthesis, and evaluation of pyrrolidine based CXCR4 antagonists with in vivo anti-tumor metastatic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Inhibition of the CXCR4/CXCL12 chemokine pathway reduces the development of murine pulmonary metastases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis and In Vitro Evaluation as Potential Anticancer and Antioxidant Agents of Diphenylamine-Pyrrolidin-2-one-Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Novel Hybrid Anticonvulsants Derived from Pyrrolidine-2,5-dione Scaffold with Broad Spectrum of Activity in the Preclinical Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Targeting the CXCR4/CXCL12 Axis in Cancer Therapy: Analysis of Recent Advances in the Development of Potential Anticancer Agents [mdpi.com]

- 14. Frontiers | The Role of the CXCL12/CXCR4/CXCR7 Chemokine Axis in Cancer [frontiersin.org]

The Genesis and Evolution of N-Substituted Propanoic Acids: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the discovery, history, and core scientific principles of N-substituted propanoic acids, a diverse class of compounds with significant therapeutic applications. From their early roots in the development of non-steroidal anti-inflammatory drugs (NSAIDs) to their modern role as modulators of key cellular signaling pathways, this document provides a comprehensive overview for professionals in research and drug development.

A Historical Overview: From Pain Relief to Metabolic Regulation

The story of N-substituted propanoic acids is one of serendipity and rational drug design. The journey began with the exploration of arylpropionic acids, a class of compounds that would revolutionize the management of pain and inflammation.

A pivotal moment in this history was the discovery of ibuprofen in the 1960s by a team at Boots Pure Chemical Company.[1] This marked the dawn of the "profens," a major subclass of NSAIDs.[2] The success of ibuprofen spurred further research into related structures, leading to the development of other widely used NSAIDs like naproxen and ketoprofen.[3] The primary mechanism of action for these early arylpropionic acid derivatives was later elucidated as the inhibition of cyclooxygenase (COX) enzymes, which are key to the biosynthesis of prostaglandins that mediate inflammation and pain.[1]

In more recent decades, the therapeutic landscape of N-substituted propanoic acids has expanded significantly. Researchers have identified derivatives that act as potent and selective agonists for G protein-coupled receptor 40 (GPR40), also known as free fatty acid receptor 1 (FFAR1).[4] This discovery has opened new avenues for the treatment of type 2 diabetes, as GPR40 activation in pancreatic β-cells enhances glucose-stimulated insulin secretion.[5][6] The development of GPR40 agonists like TAK-875, although later discontinued, demonstrated the clinical potential of targeting this receptor with N-substituted propanoic acid scaffolds.[7]

Furthermore, certain N-substituted propanoic acids have been identified as activators of peroxisome proliferator-activated receptors (PPARs), particularly PPARα.[8] These nuclear receptors are critical regulators of lipid metabolism, and their activation by propanoic acid derivatives has implications for the treatment of dyslipidemia and other metabolic disorders.[8][9]

Key Classes and Representative Molecules

The versatility of the N-substituted propanoic acid scaffold has given rise to several distinct classes of therapeutic agents.

Arylpropionic Acids (Profens)

This class remains a cornerstone of anti-inflammatory therapy. The general structure consists of a propanoic acid moiety attached to an aryl group.

-

Ibuprofen: One of the most well-known NSAIDs, used for its analgesic, anti-inflammatory, and antipyretic properties.[1]

-

Naproxen: Another widely used NSAID with a longer half-life than ibuprofen.

-

Ketoprofen: A potent NSAID used for the management of arthritis and pain.[3]

GPR40 Agonists

These compounds are characterized by a propanoic acid "head" and a lipophilic "tail" that interact with the GPR40 receptor.

-

TAK-875 (Fasiglifam): A potent and selective GPR40 agonist that showed promise in clinical trials for type 2 diabetes.[10]

-

AMG 837: A clinical candidate developed as a GPR40 agonist.

N-Substituted β-Amino Acids

This class includes a diverse range of structures with various biological activities, from enzyme inhibition to acting as building blocks for peptidomimetics. Their synthesis often involves the Michael addition of an amine to an α,β-unsaturated carbonyl compound.

Quantitative Data on Biological Activity

The following tables summarize key quantitative data for representative N-substituted propanoic acids, providing a comparative overview of their potency and pharmacokinetic profiles.

Table 1: In Vitro Activity of GPR40 Agonists [10]

| Compound | Human GPR40 EC50 (μM) | Rat GPR40 EC50 (μM) | Human GPR40 Binding Ki (μM) |

| 9a ((S)-enantiomer of TAK-875) | 0.014 | 0.40 | 0.038 |

| 9b ((R)-enantiomer of TAK-875) | 1.1 | >10 | 2.1 |

| 1 | 0.28 | 1.8 | 0.44 |

| 3 | 0.081 | 1.4 | 0.14 |

| 4 | 0.063 | 0.98 | 0.12 |

| 7 | 0.027 | 0.46 | 0.048 |

Table 2: Pharmacokinetic Parameters of GPR40 Agonists in Rats [10]

| Compound | Cmax (μg/mL) | Tmax (h) | AUC (μg·h/mL) | Bioavailability (%) |

| 1 | 1.9 | 1.3 | 7.2 | 21.5 |

| 3 | 5.0 | 2.0 | 26.8 | 47.8 |

| 4 | 7.7 | 2.0 | 44.8 | 56.9 |

| 7 | 7.4 | 2.7 | 53.6 | 69.4 |

Table 3: Pharmacokinetic Properties of Common Arylpropionic Acid NSAIDs

| Drug | Bioavailability (%) | Protein Binding (%) | Elimination Half-life (hours) |

| Ibuprofen | 80–100 | 98 | 2–4 |

| Naproxen | 95 | >99 | 12–17 |

| Ketoprofen | 92 | 99 | 1.5–2 |

Experimental Protocols

This section provides detailed methodologies for the synthesis of key N-substituted propanoic acids.

Synthesis of Ibuprofen (Arylpropionic Acid)

The synthesis of ibuprofen can be achieved through various routes. A common laboratory-scale synthesis involves the following steps:

-

Friedel-Crafts Acylation of Isobutylbenzene: Isobutylbenzene is reacted with acetyl chloride in the presence of a Lewis acid catalyst (e.g., aluminum chloride) to form 4-isobutylacetophenone.

-

Reduction of the Ketone: The resulting ketone is reduced to a secondary alcohol, 1-(4-isobutylphenyl)ethanol, using a reducing agent such as sodium borohydride.

-

Conversion to Alkyl Halide: The alcohol is then converted to the corresponding alkyl chloride, 1-chloro-1-(4-isobutylphenyl)ethane, by reaction with concentrated hydrochloric acid.

-

Grignard Reaction and Carboxylation: The alkyl chloride is used to form a Grignard reagent by reacting with magnesium metal in an anhydrous ether solvent. This Grignard reagent is then carboxylated by bubbling carbon dioxide gas through the solution, followed by acidic workup to yield ibuprofen.

Synthesis of N-Substituted β-Amino Acids via Aza-Michael Addition

A general and efficient method for the synthesis of N-substituted β-amino acids is the aza-Michael addition of an amine to an α,β-unsaturated ester.

-

Reactant Preparation: An α,β-unsaturated ester (e.g., ethyl acrylate) and a primary or secondary amine are selected as starting materials.

-

Reaction Conditions: The amine is added to the α,β-unsaturated ester. This reaction can often be performed neat (without a solvent) or in a polar solvent like ethanol. The reaction is typically exothermic and may proceed at room temperature or with gentle heating.

-

Workup and Purification: After the reaction is complete (as monitored by techniques like TLC or NMR), the excess reactants and solvent (if used) are removed under reduced pressure. The resulting N-substituted β-amino ester can then be purified by distillation or chromatography.

-

Hydrolysis (Optional): If the free β-amino acid is desired, the ester is hydrolyzed under acidic or basic conditions, followed by neutralization to yield the final product.

Signaling Pathways and Mechanisms of Action

The therapeutic effects of N-substituted propanoic acids are mediated by their interaction with specific cellular signaling pathways.

PPARα Signaling Pathway

N-substituted propanoic acids that act as PPARα agonists regulate lipid metabolism by activating this nuclear receptor. The activated PPARα forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, leading to their transcription. This pathway upregulates genes involved in fatty acid uptake, β-oxidation, and ketogenesis, thereby lowering circulating lipid levels.[11]

Caption: PPARα signaling pathway activated by N-substituted propanoic acid agonists.

GPR40 Signaling Pathway

GPR40 agonists, a class of N-substituted propanoic acids, enhance glucose-stimulated insulin secretion from pancreatic β-cells. Upon ligand binding, GPR40 couples to the Gq alpha subunit (Gαq), activating phospholipase C (PLC).[5] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of stored calcium ions (Ca2+). The resulting increase in intracellular Ca2+ concentration is a key signal for the exocytosis of insulin-containing granules.[12] Some GPR40 agonists have also been shown to signal through the Gs alpha subunit (Gαs), leading to the production of cyclic AMP (cAMP), which can further potentiate insulin secretion.[7][13]

Caption: GPR40 signaling pathway in pancreatic β-cells.

Conclusion

The field of N-substituted propanoic acids has evolved from the empirical discovery of anti-inflammatory agents to the rational design of molecules that target specific receptors and signaling pathways. The foundational work on arylpropionic acids laid the groundwork for understanding their structure-activity relationships, while more recent discoveries of their roles as GPR40 and PPARα modulators have opened up new therapeutic possibilities for metabolic diseases. The continued exploration of this versatile chemical scaffold holds significant promise for the development of novel therapeutics with improved efficacy and safety profiles. This guide provides a foundational understanding for researchers and drug development professionals to build upon in their pursuit of innovative medicines.

References

- 1. Ibuprofen - Wikipedia [en.wikipedia.org]

- 2. derangedphysiology.com [derangedphysiology.com]

- 3. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 4. Synthetic GPR40/FFAR1 agonists: An exhaustive survey on the most recent chemical classes and their structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Activation of GPR40 as a Therapeutic Target for the Treatment of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The G-Protein-Coupled Long-Chain Fatty Acid Receptor GPR40 and Glucose Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Learn from failures and stay hopeful to GPR40, a GPCR target with robust efficacy, for therapy of metabolic disorders [frontiersin.org]

- 8. creative-diagnostics.com [creative-diagnostics.com]

- 9. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 10. Discovery of TAK-875: A Potent, Selective, and Orally Bioavailable GPR40 Agonist - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Selective Small-Molecule Agonists of G Protein–Coupled Receptor 40 Promote Glucose-Dependent Insulin Secretion and Reduce Blood Glucose in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 13. GPR40 (FFAR1) – Combined Gs and Gq signaling in vitro is associated with robust incretin secretagogue action ex vivo and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Safety Profile of 3-(Pyrrolidin-1-yl)propanoic acid hydrochloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety and handling precautions for 3-(Pyrrolidin-1-yl)propanoic acid hydrochloride (Molecular Formula: C₇H₁₄ClNO₂, Molecular Weight: 179.64 g/mol ). Due to the limited availability of a complete, officially published Safety Data Sheet (SDS) for this specific compound, this guide synthesizes currently available hazard information, supplemented with best practices for handling structurally similar compounds. This document is intended to support risk assessment and promote safe laboratory practices.

Hazard Identification and Classification

Based on available data, this compound is classified as a hazardous substance. The known hazard statements indicate significant health risks upon exposure.

GHS Hazard Statements:

Signal Word: Danger[1]

The GHS pictograms associated with these hazards are:

-

Corrosion (for serious eye damage)

-

Acute Toxicity (oral)

It is crucial to handle this compound with the utmost care, recognizing its potential for causing irreversible eye damage and significant harm if ingested.

Precautionary Measures and Personal Protective Equipment (PPE)

Adherence to strict safety protocols is mandatory when working with this compound. The following precautionary statements and PPE recommendations are essential to minimize exposure risk.

Precautionary Statements:

-

P280: Wear protective gloves/protective clothing/eye protection/face protection. [1]

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. [1]

Recommended Personal Protective Equipment (PPE):

| PPE Category | Specification | Rationale |

| Eye and Face Protection | Chemical safety goggles with a face shield. | To protect against splashes and solid particles, preventing serious eye damage (H318). |

| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber). Lab coat. | To prevent skin contact. |

| Respiratory Protection | Use in a well-ventilated area. If dusts are generated, a NIOSH-approved particulate respirator (e.g., N95) may be necessary. | To minimize inhalation of the compound, although specific inhalation hazards are not fully characterized. |

| Hand Hygiene | Wash hands thoroughly after handling. | To prevent accidental ingestion and cross-contamination. |

First-Aid Measures

In the event of exposure to this compound, immediate and appropriate first-aid is critical. The following procedures should be followed:

| Exposure Route | First-Aid Protocol |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. [1] |

| Ingestion | If swallowed, rinse mouth with water. Do NOT induce vomiting. Call a poison control center or seek immediate medical attention. [1] |

| Skin Contact | Remove contaminated clothing. Wash skin with plenty of soap and water. If skin irritation occurs, seek medical attention. |

| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical attention if symptoms persist. |

Handling and Storage

Proper handling and storage procedures are vital to maintaining the integrity of the compound and ensuring a safe laboratory environment.

Handling:

-

Work in a well-ventilated area, preferably in a chemical fume hood.

-

Avoid generating dust.

-

Use appropriate, clean, and dry glassware and equipment.

-

Ground all equipment when handling larger quantities to prevent static discharge.

-

Avoid contact with skin, eyes, and clothing.

-

Do not eat, drink, or smoke in the laboratory.

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.

-

Keep away from incompatible materials such as strong oxidizing agents.

-

The storage class for this solid combustible material is typically 11.[1]

Accidental Release Measures

In the case of a spill, follow these procedures to mitigate the hazard:

-

Evacuate the area.

-

Wear appropriate PPE , including respiratory protection, eye protection, gloves, and a lab coat.

-

Contain the spill. For a solid, carefully sweep up the material, avoiding dust generation, and place it in a sealed container for disposal. For a solution, absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.

-

Clean the spill area with a suitable solvent, followed by soap and water.

-

Ventilate the area.

-

Dispose of contaminated materials as hazardous waste according to local, state, and federal regulations.

Experimental Protocols

Currently, there are no publicly available, detailed experimental protocols specifically for the handling of this compound. Researchers should develop a comprehensive, material-specific Standard Operating Procedure (SOP) based on the information in this guide and a thorough risk assessment before commencing any work.

Visualizing Safety Workflows

To aid in understanding the necessary safety procedures, the following diagrams, created using the DOT language, illustrate key workflows.

Caption: Hazard Communication and Control Measures.

Caption: First-Aid Response Workflow.

Disclaimer: This guide is intended for informational purposes only and should not be considered a substitute for a formal risk assessment or a manufacturer-provided Safety Data Sheet. All laboratory personnel should be thoroughly trained in safe handling procedures before working with this or any other hazardous chemical.

References

Methodological & Application

Using 3-(Pyrrolidin-1-yl)propanoic acid HCl as a building block in organic synthesis.

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data on the use of 3-(Pyrrolidin-1-yl)propanoic acid hydrochloride as a versatile building block in organic synthesis. The pyrrolidine moiety is a key structural feature in many biologically active compounds, making this reagent a valuable tool in drug discovery and development.[1][2] This document outlines its application in common synthetic transformations, including amide bond formation and esterification.

Introduction

3-(Pyrrolidin-1-yl)propanoic acid HCl is a bifunctional molecule featuring a carboxylic acid and a tertiary amine, presented as its hydrochloride salt. The pyrrolidine ring is a prevalent scaffold in numerous natural products and pharmaceuticals, valued for its ability to introduce conformational rigidity and serve as a key pharmacophore.[1][3][2] This building block is particularly useful for introducing a polar, flexible linker in the synthesis of novel chemical entities, potentially enhancing solubility and bioavailability. Its application spans the synthesis of therapeutic agents, including those targeting the central nervous system.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₇H₁₄ClNO₂ |

| Molecular Weight | 179.64 g/mol |

| Appearance | Solid |

| SMILES | Cl.OC(=O)CCN1CCCC1 |

| InChI Key | HFYVCFSDZYRPRW-UHFFFAOYSA-N |

Key Synthetic Applications

This building block is primarily utilized in reactions involving its carboxylic acid functionality. The presence of the hydrochloride salt of the tertiary amine requires neutralization prior to or during the coupling reactions to liberate the free amine and prevent unwanted side reactions.

Amide Bond Formation

The carboxylic acid can be readily coupled with primary and secondary amines to form the corresponding amides. This is a fundamental transformation in the synthesis of a wide range of biologically active molecules. A common method employs carbodiimide coupling agents, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of an additive like 1-Hydroxybenzotriazole (HOBt) to improve efficiency and minimize side reactions. A base, typically a tertiary amine like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is required to neutralize the HCl salt and the acidic byproducts of the reaction.

Esterification

Esterification of the carboxylic acid can be achieved through various methods, including the classic Fischer-Speier esterification with an alcohol under acidic conditions. Given that the starting material is already a hydrochloride salt, it can potentially serve as the acid catalyst, although additional strong acid may be required to drive the reaction to completion.

Experimental Protocols

Protocol 1: Synthesis of N-benzyl-3-(pyrrolidin-1-yl)propanamide

This protocol details the synthesis of an amide via a coupling reaction between 3-(Pyrrolidin-1-yl)propanoic acid HCl and benzylamine.

Reaction Scheme:

Materials:

-

3-(Pyrrolidin-1-yl)propanoic acid HCl

-

Benzylamine

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

1-Hydroxybenzotriazole (HOBt)

-

Triethylamine (TEA)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Standard glassware for workup and purification

Procedure:

-

To a solution of 3-(Pyrrolidin-1-yl)propanoic acid HCl (1.0 eq) in anhydrous DMF, add triethylamine (2.2 eq) and stir for 10 minutes at room temperature to neutralize the hydrochloride.

-

Add HOBt (1.2 eq) and EDC (1.2 eq) to the reaction mixture and stir for another 15 minutes.

-

Add benzylamine (1.1 eq) dropwise to the mixture.

-

Stir the reaction at room temperature for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

-

Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired N-benzyl-3-(pyrrolidin-1-yl)propanamide.

Quantitative Data:

| Reactant/Product | Molecular Weight ( g/mol ) | Molar Ratio | Typical Yield (%) | Purity (%) |

| 3-(Pyrrolidin-1-yl)propanoic acid HCl | 179.64 | 1.0 | - | >98 |

| Benzylamine | 107.15 | 1.1 | - | >99 |

| N-benzyl-3-(pyrrolidin-1-yl)propanamide | 232.32 | - | 85-95 | >98 |

Protocol 2: Synthesis of Methyl 3-(pyrrolidin-1-yl)propanoate

This protocol describes the Fischer-Speier esterification of 3-(Pyrrolidin-1-yl)propanoic acid HCl with methanol.

Reaction Scheme:

Materials:

-

3-(Pyrrolidin-1-yl)propanoic acid HCl

-

Methanol, anhydrous

-

Sulfuric acid, concentrated

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and heating mantle

-

Standard glassware for workup and purification

Procedure:

-

Suspend 3-(Pyrrolidin-1-yl)propanoic acid HCl (1.0 eq) in anhydrous methanol.

-

Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq) to the suspension.

-

Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction by TLC.

-